3-(morpholin-4-ylcarbonothioyl)phenyl (2E)-3-phenylacrylate
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Overview
Description
3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE is a complex organic compound that features a morpholine ring, a carbothioyl group, and a phenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE typically involves the reaction of morpholine with carbon disulfide to form morpholinocarbothioyl chloride. This intermediate is then reacted with a phenyl-substituted propenoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results.
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may also interact with cell membranes or intracellular pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE: shares structural similarities with other carbothioyl and propenoate derivatives, such as:
Uniqueness
The unique combination of the morpholine ring, carbothioyl group, and phenyl-substituted propenoate moiety in 3-(MORPHOLINOCARBOTHIOYL)PHENYL (E)-3-PHENYL-2-PROPENOATE imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[3-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H19NO3S/c22-19(10-9-16-5-2-1-3-6-16)24-18-8-4-7-17(15-18)20(25)21-11-13-23-14-12-21/h1-10,15H,11-14H2/b10-9+ |
InChI Key |
WTPITTVUDPVVJO-MDZDMXLPSA-N |
Isomeric SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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